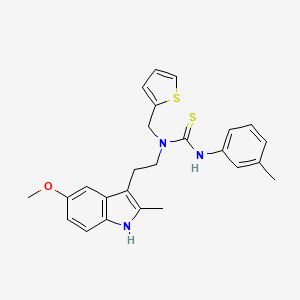

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea is a useful research compound. Its molecular formula is C25H27N3OS2 and its molecular weight is 449.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea exhibits significant biological activity due to its unique structural features, incorporating thiourea and indole moieties. Thiourea derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities. This article reviews the biological activities associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be broken down into three key components:

- Indole moiety : Known for its role in various biological activities.

- Thiourea backbone : Contributes to the compound's interaction with biological targets.

- Substituent groups : These enhance the lipophilicity and biological interactions of the compound.

Antibacterial Activity

Thiourea derivatives have been reported to possess antibacterial properties. The presence of alkyl chains in thiourea compounds has been shown to enhance their activity against various bacterial strains. For instance, a study demonstrated that certain thiourea derivatives exhibited minimum inhibitory concentration (MIC) values as low as 135 µg/mL against E. coli . The mechanism is thought to involve the disruption of microbial cell walls due to the lipophilic nature imparted by substituents.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(2-(5-methoxy-2-methyl... | E. coli | 135 |

| Novel Thiourea Derivative 2a | Staphylococcus aureus | 145 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including those similar in structure to our compound. For example, derivatives have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines . The mechanism often involves the inhibition of specific pathways related to cancer cell proliferation and survival.

Case Study:

A derivative similar to the target compound was tested against human leukemia cell lines, showing significant efficacy with IC50 values as low as 1.50 µM . Such findings indicate that modifications in the thiourea structure can lead to enhanced anticancer activity.

Antioxidant Activity

Thiourea derivatives also exhibit antioxidant properties. A study found that a related thiourea derivative demonstrated strong reducing potential when tested against ABTS free radicals with an IC50 of 52 µg/mL . This suggests that compounds like the one could mitigate oxidative stress in biological systems.

The biological activities of thiourea compounds can be attributed to several mechanisms:

- Hydrogen Bond Formation : The NH groups in thioureas facilitate hydrogen bonding with biological targets, enhancing their binding affinity .

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell death in microbial targets.

- Inhibition of Key Enzymes : Many thiourea derivatives act by inhibiting enzymes critical for cell survival in pathogens and cancer cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiourea derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study reported that thiourea derivatives exhibited IC50 values in the low micromolar range against several cancer types, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that thioureas can effectively combat bacterial strains such as E. coli and S. aureus. The structure-activity relationship indicates that modifications to the thiourea moiety enhance antimicrobial potency .

Case Study 1: Anticancer Efficacy

A comprehensive study conducted by MDPI evaluated various thiourea derivatives against a panel of cancer cell lines using the National Cancer Institute's protocols. The study found that certain derivatives showed significant cytotoxicity, indicating their potential for further development as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of related thiourea compounds. The findings revealed a strong correlation between structural features and biological activity, with specific modifications leading to enhanced efficacy against gram-positive bacteria .

Análisis De Reacciones Químicas

Heterocyclization Reactions

Thioureas frequently undergo cyclization with α-halocarbonyl compounds to form bioactive thiazole derivatives . For this compound:

-

Reaction with α-bromoacetophenone yields thiazolidin-2-imine derivatives via nucleophilic substitution at the thiourea sulfur.

-

Cyclocondensation with dimethyl acetylenedicarboxylate (DMAD) in methanol or acetic acid generates thiazine/thiazolidine carboxylates .

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| α-Bromoacetophenone | Dry acetone, reflux | Thiazolidin-2-imine | |

| DMAD | Methanol (RT) or acetic acid (reflux) | Methyl 2-benzamido-4-oxo-thiazine-6-carboxylate |

Nucleophilic Substitution at Thiourea

The thiourea group (-NH-CS-NH-) participates in nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., allyl bromide) to form S-alkylated intermediates .

-

Hydrolysis : Under acidic/basic conditions, converts to urea derivatives or releases H₂S .

Electrophilic Aromatic Substitution

The indole and thiophene moieties undergo electrophilic substitutions:

-

Indole : Methoxy and methyl groups direct electrophiles to C4/C6 positions.

-

Thiophene : Sulfonation or nitration occurs at the α-position relative to sulfur .

Metal Coordination

Thiourea’s sulfur and nitrogen atoms can coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties .

Biological Activity Correlation

While direct pharmacological data for this compound are unavailable, structurally similar thioureas show:

Key Structural Insights

Propiedades

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3OS2/c1-17-6-4-7-19(14-17)27-25(30)28(16-21-8-5-13-31-21)12-11-22-18(2)26-24-10-9-20(29-3)15-23(22)24/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDCNOITIXMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.